(Cyclohexylidenemethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexylidenemethyl moiety. This compound is part of a larger class of boronic acids, which are known for their versatile reactivity and utility in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura reaction. The general structure can be represented as , where the boron atom is bonded to a hydroxyl group and an alkyl or aryl group, in this case, cyclohexylidenemethyl.
Boronic acids, including (cyclohexylidenemethyl)boronic acid, exhibit significant biological activities. They are known to interact with various enzymes and proteins due to their ability to form reversible covalent bonds with hydroxyl groups. This property allows them to act as inhibitors for several enzymes:
The synthesis of (cyclohexylidenemethyl)boronic acid can be achieved through several methods:
(Cyclohexylidenemethyl)boronic acid finds applications in various fields:
Studies on (cyclohexylidenemethyl)boronic acid focus on its interactions with biological macromolecules:
Several compounds share structural similarities with (cyclohexylidenemethyl)boronic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenylboronic Acid | Aryl Boronic Acid | Widely used in Suzuki coupling; high stability |
| 2-Thienylboronic Acid | Heteroaromatic Boronic Acid | Exhibits unique reactivity due to sulfur presence |
| Methylboronic Acid | Aliphatic Boronic Acid | Simpler structure; used extensively in organic synthesis |
| 1-Butane Boronic Acid | Aliphatic Boronic Acid | Used in drug development; lower molecular weight |
(Cyclohexylidenemethyl)boronic acid stands out due to its unique cyclohexylidene structure, which influences its reactivity and potential applications compared to other boronic acids. Its specific interactions with biological systems may also differ significantly from those of more common derivatives like phenylboronic acid.
(Cyclohexylidenemethyl)boronic acid represents a distinctive alkenyl boronic acid derivative with the molecular formula C₇H₁₃BO₂ and a molecular weight of 139.99 g/mol [1] [2]. The compound exhibits a unique structural arrangement where a cyclohexyl ring is connected to the boronic acid functional group through a methylene bridge, creating an extended conjugated system [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃BO₂ |
| Molecular Weight (g/mol) | 139.99 |
| CAS Registry Number | 57404-78-1 |
| SMILES | OB(O)C=C1CCCCC1 |
| InChI | InChI=1S/C7H13BO2/c9-8(10)6-7-4-2-1-3-5-7/h6,9-10H,1-5H2 |
| InChI Key | ZODUKHPGIZDKBZ-UHFFFAOYSA-N |
The molecular structure of (cyclohexylidenemethyl)boronic acid features a sp²-hybridized boron center that adopts a trigonal planar geometry, consistent with the characteristic three-coordinate arrangement observed in boronic acids [3] [4]. The boron atom forms two equivalent boron-oxygen bonds with hydroxyl groups and one carbon-boron bond with the vinyl carbon [3] [4]. The boron-oxygen bond lengths in boronic acids typically range from 1.36 to 1.38 Å, while the boron-carbon bond length extends approximately 1.55 to 1.60 Å [5] [6] [4].
The cyclohexyl ring maintains its characteristic chair conformation, with the exocyclic double bond positioned to minimize steric interactions [6] [4]. The carbon-carbon bond lengths within the cyclohexyl ring follow standard aliphatic values, with C-C single bonds measuring approximately 1.54 Å [6]. The vinyl carbon directly attached to the boron center exhibits sp² hybridization, creating a planar arrangement that facilitates electronic delocalization [3] [4].
| Structural Parameter | Typical Value |
|---|---|
| B-O Bond Length (Å) | 1.36-1.38 |
| B-C Bond Length (Å) | 1.55-1.60 |
| O-B-O Bond Angle (°) | 119-120 |
| C-B-O Bond Angle (°) | 120-121 |
| Geometry around Boron | Trigonal planar |
| Molecular Planarity | sp² hybridized boron center |
The stereoelectronic properties of (cyclohexylidenemethyl)boronic acid are dominated by the electron-deficient nature of the boron center, which possesses only six valence electrons and maintains a vacant p orbital [3] [4]. This orbital is positioned orthogonal to the three substituents in the trigonal planar arrangement, creating a low-energy acceptor site for potential coordination [3] [4]. The O-B-O bond angle measures approximately 119-120°, while the C-B-O bond angles are typically 120-121°, reflecting the ideal sp² hybridization geometry [6] [4].
The vinyl carbon adjacent to boron exhibits extended conjugation potential through the vacant p orbital on boron, influencing the electronic distribution throughout the molecule [3] [4]. The cyclohexyl ring adopts a chair conformation to minimize 1,3-diaxial interactions, with the exocyclic double bond positioned equatorially to reduce steric strain [4]. The hydroxyl groups on boron are capable of forming intramolecular and intermolecular hydrogen bonds, contributing to the overall stability and crystalline packing arrangements [7] [8].
The nuclear magnetic resonance spectroscopic characterization of (cyclohexylidenemethyl)boronic acid provides detailed structural information through multiple nuclei observations [9] [10] [11]. Boron-11 nuclear magnetic resonance spectroscopy represents the most diagnostic technique for boronic acid identification, with chemical shifts typically appearing in the range of 25-35 ppm for tricoordinate boronic acids [9] [10] [11]. The quadrupolar nature of the boron-11 nucleus often results in broadened signals, and the chemical shift is highly sensitive to the electronic environment and potential coordination [9] [10] [11].
Proton nuclear magnetic resonance analysis reveals characteristic signals for the hydroxyl protons, which typically appear as broad singlets between 5-8 ppm due to rapid exchange with trace water and hydrogen bonding interactions [12] [13]. The vinyl proton attached to the carbon adjacent to boron exhibits a distinctive downfield shift compared to typical alkene protons, reflecting the electron-withdrawing effect of the boronic acid group [12] [13]. The cyclohexyl ring protons appear in the aliphatic region, with the methylene protons displaying characteristic multipicity patterns based on their axial and equatorial environments [14] [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbon directly bonded to boron often exhibiting broadened signals due to quadrupolar relaxation effects [16]. The vinyl carbon typically resonates in the 115-140 ppm region, characteristic of sp² hybridized carbons [16]. The cyclohexyl ring carbons appear in the aliphatic region, with tertiary carbons at 26-35 ppm, secondary carbons at 16-25 ppm, and any methyl carbons at 10-15 ppm [16] [14] [15].
| Spectroscopic Method | Typical Range/Value |
|---|---|
| ¹¹B NMR (δ, ppm) | 25-35 |
| ¹³C NMR - Ipso Carbon (δ, ppm) | 115-140 (vinyl carbon) |
| ¹³C NMR - Cyclohexyl Carbons (δ, ppm) | 26-35 (tertiary), 16-25 (secondary), 10-15 (methyl) |
| ¹H NMR - OH Protons (δ, ppm) | 5-8 (broad) |
Infrared spectroscopy provides distinctive vibrational signatures for the functional groups present in (cyclohexylidenemethyl)boronic acid [7] [8] [17]. The hydroxyl stretching vibrations of the boronic acid group appear as strong, broad absorptions in the 3300-3200 cm⁻¹ region, often exhibiting hydrogen bonding characteristics that distinguish them from free hydroxyl groups [7] [8] [17]. These bands typically show broadening due to intermolecular hydrogen bonding networks formed between boronic acid molecules [7] [8].
The boron-oxygen stretching vibrations manifest as very strong absorptions in the 1350-1310 cm⁻¹ region, representing one of the most characteristic and intense features in boronic acid infrared spectra [17] [18]. The boron-hydroxyl bending modes appear in the 1000-910 cm⁻¹ range, with the specific frequency depending on the substitution pattern and hydrogen bonding environment [7] [19]. The out-of-plane deformation modes of the BO₂ group typically occur between 630-650 cm⁻¹ [7] [18].
The cyclohexyl ring contributes characteristic carbon-hydrogen stretching vibrations in the 2900-3000 cm⁻¹ region, along with various bending and deformation modes in the fingerprint region [20]. The vinyl carbon-hydrogen stretching appears slightly downfield from saturated carbon-hydrogen stretches, typically around 3050-3100 cm⁻¹ [20].
| IR Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| OH Stretching | 3300-3200 |
| B-O Stretching | 1350-1310 |
| B-OH Bending | 1000-910 |
| BO₂ Out-of-plane Deformation | 630-650 |
Mass spectrometric analysis of (cyclohexylidenemethyl)boronic acid reveals characteristic fragmentation pathways that provide structural confirmation [21]. The molecular ion peak appears at m/z 139, corresponding to the intact molecular formula C₇H₁₃BO₂ [1] [2]. The most abundant fragment ions typically include boron-containing species, particularly BO⁻ (m/z 27) and BO₂⁻ (m/z 43), which represent the most stable boron oxide anions formed during electron transfer processes [21].
The fragmentation pattern demonstrates the preferential cleavage of the carbon-boron bond, leading to the formation of cyclohexyl-containing fragments [21]. The cyclohexyl cation (C₆H₁₁⁺, m/z 83) and cyclohexylmethyl cation (C₇H₁₁⁺, m/z 95) appear as significant fragment ions, reflecting the stability of these carbocyclic systems [21]. Loss of hydroxyl groups from the molecular ion produces fragments at m/z 123 (M-OH⁻), while complete loss of the boronic acid group yields fragments at m/z 78 (M-B(OH)₂⁻) [21].
The collision-induced dissociation studies reveal that boron oxide formation (BO⁻ and BO₂⁻) dominates the fragmentation pattern at lower collision energies, while higher energies promote more extensive fragmentation of the organic framework [21]. The electron affinity differences between the boron-containing fragments and the organic portions drive the preferential formation of boron oxide anions [21].
| Fragment Ion | m/z | Relative Intensity |
|---|---|---|
| BO⁻ | 27 | High |
| BO₂⁻ | 43 | High |
| C₆H₁₁⁺ (cyclohexyl) | 83 | Medium |
| C₇H₁₁⁺ (cyclohexylmethyl) | 95 | Medium |
| M-OH⁻ | 123 | Low |
| M-B(OH)₂⁻ | 78 | Medium |
Transition metal-catalyzed borylation represents the most versatile and widely employed methodology for synthesizing (cyclohexylidenemethyl)boronic acid derivatives. These reactions utilize transition metals to directly convert carbon-halogen or carbon-hydrogen bonds into carbon-boron bonds, offering superior functional group compatibility compared to traditional organometallic approaches [1] [2].
Palladium-Catalyzed Systems
Palladium-catalyzed borylation reactions have emerged as the gold standard for synthesizing organoboronic acids from aryl and alkenyl halides. The most commonly employed system utilizes bis(pinacolato)diboron as the boron source in conjunction with palladium catalysts such as palladium dichloride bis(acetonitrile) complex with SPhos ligand [2]. This catalytic system demonstrates exceptional efficiency, requiring only 1-2 mol% palladium loading while achieving reaction completion within 2-6 hours at temperatures ranging from 80-110°C [2].
The mechanism proceeds through a well-established catalytic cycle. Initially, the palladium(0) species undergoes oxidative addition with the organic halide, forming a palladium(II) intermediate. Subsequently, the base activates the diboron reagent, facilitating transmetalation with the palladium center. The cycle concludes with reductive elimination, regenerating the active palladium(0) catalyst while forming the desired boronic ester product [3].
For (cyclohexylidenemethyl)boronic acid synthesis, the corresponding cyclohexylidenemethyl halide precursor would undergo palladium-catalyzed borylation under optimized conditions. Potassium acetate serves as the preferred base due to its moderate basicity, preventing undesired side reactions while effectively activating the diboron reagent [3]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which enhance the reaction rate and yield [2].
Rhodium-Catalyzed Borylation
Rhodium-catalyzed carbon-hydrogen borylation offers an alternative approach that eliminates the need for prefunctionalized halide starting materials. This methodology enables direct conversion of cyclohexane derivatives to (cyclohexylidenemethyl)boronic acid through selective carbon-hydrogen bond activation [4]. The reaction employs rhodium(I) complexes with nitrogen-containing ligands, particularly N-heterocyclic carbenes, which provide both photochemical activity and structural stability [4].
Recent advances in visible light-induced rhodium-catalyzed borylation have demonstrated remarkable efficiency at room temperature. The photoactivated rhodium complex undergoes oxidative carbon-hydrogen bond addition upon irradiation with blue light-emitting diodes, generating a cyclometalated rhodium(III)-hydride intermediate that subsequently undergoes borylation [4]. This methodology offers excellent regioselectivity and functional group tolerance, making it particularly suitable for synthesizing complex boronic acid derivatives.
Mechanism and Optimization
The success of transition metal-catalyzed borylation depends critically on several factors including catalyst selection, base choice, temperature control, and reaction atmosphere. Experimental studies have demonstrated that electron-rich phosphine ligands enhance catalyst activity, while sterically demanding ligands improve selectivity [5]. The reaction typically requires an inert atmosphere to prevent catalyst deactivation and substrate oxidation.
Table 1 summarizes the key parameters for various transition metal-catalyzed borylation methodologies applicable to (cyclohexylidenemethyl)boronic acid synthesis.
Grignard reagent-based methodologies provide an alternative synthetic route to (cyclohexylidenemethyl)boronic acid that offers complementary advantages to transition metal-catalyzed approaches. These methods typically involve the reaction of cyclohexylidenemethyl Grignard reagents with various boron electrophiles, including trialkyl borates, boron trihalides, and specialized aminoborane reagents [6] [7].
Classical Grignard-Borate Methodology
The traditional approach involves treating cyclohexylidenemethyl magnesium halide with triethyl borate or trimethyl borate at low temperatures, typically ranging from -78°C to 0°C [8]. The reaction proceeds through nucleophilic attack of the Grignard reagent on the boron center, followed by hydrolytic workup to generate the desired boronic acid. This methodology typically achieves yields of 70-85% but requires careful temperature control and anhydrous conditions to prevent decomposition [8].
The mechanism involves initial coordination of the Grignard reagent to the boron center, forming a tetrahedral intermediate. Subsequent hydrolysis cleaves the carbon-boron bonds to magnesium and oxygen, yielding the boronic acid product. The reaction is highly sensitive to moisture and oxygen, necessitating rigorous exclusion of atmospheric contaminants [8].
Aminoborane-Mediated Synthesis
Recent developments have introduced diisopropylaminoborane as a superior boron source for Grignard-mediated boronic acid synthesis [6]. This reagent offers several advantages over traditional borates, including improved selectivity, higher yields, and milder reaction conditions. The reaction between cyclohexylidenemethyl Grignard reagent and diisopropylaminoborane proceeds at 0°C within one hour, generating the corresponding (diisopropylamino)borane intermediate [6].
The aminoborane approach demonstrates superior functional group tolerance compared to traditional borate methods. The reaction can accommodate various functional groups including esters, amides, and nitriles, which would typically interfere with classical Grignard chemistry [6]. The product (diisopropylamino)borane undergoes facile hydrolysis under acidic conditions to yield the free boronic acid [6].
Pinacolborane Methodology
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) represents another effective boron source for Grignard-mediated boronic acid synthesis [7]. This reagent offers improved atom economy compared to traditional borates, as it directly incorporates the boron center without generating stoichiometric waste byproducts. The reaction between cyclohexylidenemethyl Grignard reagent and pinacolborane proceeds at ambient temperature in tetrahydrofuran, generating the corresponding pinacol boronate ester [7].
The mechanism involves initial coordination of the Grignard reagent to the borane, forming a trialkoxy alkyl borohydride intermediate. This intermediate rapidly eliminates hydridomagnesium halide, affording the desired boronate ester. The eliminating hydridomagnesium halide subsequently disproportionates to magnesium hydride and magnesium halide upon addition of pentane to the reaction mixture [7].
Optimization and Practical Considerations
Grignard reagent approaches to (cyclohexylidenemethyl)boronic acid synthesis require careful optimization of several parameters. The choice of solvent significantly influences reaction outcome, with tetrahydrofuran and diethyl ether providing optimal results due to their ability to coordinate magnesium centers and stabilize the Grignard reagent [7]. Temperature control is critical, as elevated temperatures promote decomposition while insufficient heating leads to incomplete conversion.
The preparation of cyclohexylidenemethyl Grignard reagent typically involves treatment of the corresponding halide with magnesium turnings in anhydrous ether. The reaction can be initiated through sonication or addition of iodine crystals to activate the magnesium surface. Barbier conditions, where the boron reagent is added prior to Grignard formation, offer advantages for reactive substrates by preventing side reactions [7].
Pinacol ester formation represents the most widely utilized protection strategy for (cyclohexylidenemethyl)boronic acid, offering exceptional stability and compatibility with diverse reaction conditions. The pinacol group provides robust protection against oxidation, hydrolysis, and other common decomposition pathways while maintaining the synthetic utility of the boronic acid functionality [9] [10].
Direct Esterification Methods
The most straightforward approach to pinacol ester formation involves direct dehydrative condensation between (cyclohexylidenemethyl)boronic acid and pinacol under controlled conditions [9]. This reaction typically requires elevated temperatures (80-120°C) and removal of water through azeotropic distillation or vacuum techniques. The process can be catalyzed by acidic conditions or conducted under neat conditions with pinacol serving as both reagent and solvent [9].
The mechanism proceeds through initial coordination of pinacol to the boron center, forming a tetrahedral intermediate. Subsequent dehydration eliminates water and establishes the cyclic pinacol ester linkage. The reaction is thermodynamically favorable but kinetically slow, requiring extended reaction times or elevated temperatures to achieve complete conversion [9].
Transesterification Approaches
Transesterification methodology offers an alternative route to pinacol ester formation that often provides superior yields and milder conditions compared to direct esterification [11]. This approach involves treatment of (cyclohexylidenemethyl)boronic acid with pinacol boronate reagents in the presence of base catalysts. The reaction proceeds through a four-center transition state, enabling efficient exchange of the protecting group [11].
The transesterification process demonstrates excellent chemoselectivity, preserving sensitive functional groups while efficiently installing the pinacol protection. The reaction typically proceeds at moderate temperatures (60-80°C) in aprotic solvents such as toluene or tetrahydrofuran. Catalytic amounts of bases such as triethylamine or pyridine facilitate the reaction while preventing decomposition of the boronic acid substrate [11].
Deprotection Strategies
Removal of the pinacol protecting group from (cyclohexylidenemethyl)boronic acid pinacol ester can be accomplished through several complementary methodologies, each offering distinct advantages depending on the specific synthetic context [9] [10].
Periodate Oxidation Method
Sodium periodate oxidation represents the most widely employed deprotection strategy for pinacol-protected boronic acids [9]. The reaction proceeds through oxidative cleavage of the pinacol diol, generating the free boronic acid and acetone byproducts. This methodology demonstrates excellent functional group tolerance and proceeds under mild aqueous conditions at room temperature [9].
The mechanism involves initial coordination of periodate to the pinacol diol, forming a periodate ester intermediate. Subsequent oxidative cleavage fragments the diol, liberating the boronic acid and generating iodate and acetone as byproducts. The reaction is highly selective for 1,2-diols, making it compatible with most organic functional groups [9].
Diethanolamine-Mediated Deprotection
A two-step transesterification/hydrolysis protocol utilizing diethanolamine offers an alternative deprotection strategy that provides superior yields for sensitive substrates [9] [12]. The first step involves transesterification of the pinacol ester with diethanolamine in ethereal solution, generating an insoluble diethanolamine boronate complex. This intermediate undergoes facile hydrolysis under mild acidic conditions to yield the free boronic acid [9].
The diethanolamine methodology demonstrates several advantages over periodate oxidation, including improved functional group tolerance, shorter reaction times, and simplified product isolation. The diethanolamine boronate intermediate precipitates from solution, enabling purification through simple filtration rather than chromatographic techniques [9].
Anhydride stabilization represents an advanced protection strategy that dramatically enhances the oxidative stability of (cyclohexylidenemethyl)boronic acid through intramolecular coordination effects. This approach has gained significant attention due to its ability to provide exceptional resistance to oxidative degradation while maintaining the reactivity profile necessary for synthetic applications [13] [14].
Boronic Acid-Carboxylic Acid Mixed Anhydrides
The formation of mixed anhydrides between (cyclohexylidenemethyl)boronic acid and carboxylic acids provides extraordinary oxidative stability through stereoelectronic effects [13]. These mixed anhydrides, exemplified by benzoxaborolone derivatives, demonstrate oxidative stability that is orders of magnitude superior to conventional boronic acids. The enhanced stability results from conformational constraints imposed by the anhydride ring, which limit the flexibility of the boron center and inhibit oxidative attack [13].
The mechanism of enhanced stability involves competing donor-acceptor interactions within the anhydride ring that diminish the stabilization of the p orbital developing on boron during oxidation. Computational studies have revealed that the cyclic anhydride structure imposes "twisting" and "pulling" effects that significantly increase the activation energy for oxidative degradation [13].
MIDA Anhydride Protection
N-methyliminodiacetic acid (MIDA) anhydride provides an exceptionally robust protection strategy for (cyclohexylidenemethyl)boronic acid that enables unprecedented stability under harsh reaction conditions [15]. The MIDA protection involves chelation of the boron center with the tridentate MIDA ligand, forming a coordinatively saturated complex that resists decomposition, oxidation, and protodeboronation [15].
The MIDA anhydride methodology offers several practical advantages over conventional protection strategies. The protected boronic acid derivatives are typically crystalline solids that can be purified through standard chromatographic techniques without decomposition. The protection can be installed under mild conditions by heating the boronic acid with MIDA anhydride in anhydrous dioxane at 100°C [15].
Deprotection of Anhydride-Protected Systems
Deprotection of anhydride-stabilized (cyclohexylidenemethyl)boronic acid derivatives requires specialized conditions that selectively cleave the protecting group while preserving the boronic acid functionality [15]. MIDA-protected systems undergo facile deprotection under mild aqueous basic conditions, typically employing sodium hydroxide or potassium carbonate in aqueous tetrahydrofuran [15].
The deprotection mechanism involves nucleophilic attack of hydroxide on the MIDA chelate, disrupting the coordination and liberating the free boronic acid. The reaction is highly selective and proceeds under conditions that are compatible with most organic functional groups. The deprotection typically achieves quantitative conversion within 30 minutes at room temperature [15].
Advanced Stabilization Strategies
Recent developments in anhydride stabilization have introduced novel protecting groups that combine the advantages of traditional methods with enhanced stability and selectivity [16]. Tridentate aminophenol ligands such as bis(2-hydroxybenzyl)methylamine (BOMA) form stable complexes with boronic acids that demonstrate exceptional stability under both acidic and basic conditions [16].
The BOMA protection strategy offers unique advantages for (cyclohexylidenemethyl)boronic acid derivatives, including compatibility with acidic deprotection conditions and enhanced stability during purification procedures. The protected complexes can undergo selective Suzuki-Miyaura coupling, palladium-catalyzed borylation, and other transformations while maintaining the protected boronic acid functionality [16].
Table 2 provides a comprehensive comparison of protection and deprotection methodologies applicable to (cyclohexylidenemethyl)boronic acid synthesis and manipulation.